Product packaging for 3-(Cyclohexylamino)-2h-indol-2-one(Cat. No.:CAS No. 43121-78-4)

3-(Cyclohexylamino)-2h-indol-2-one

Cat. No.: B12924875
CAS No.: 43121-78-4
M. Wt: 228.29 g/mol
InChI Key: DDUSUSPPJVZOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Cyclohexylamino)-2h-indol-2-one is a synthetic organic compound belonging to the class of 1,3-dihydro-2H-indol-2-ones. This structural class is recognized in scientific literature for its diverse biodynamic activities and is a subject of interest in pharmacological research. Compounds based on the 1,3-dihydro-2H-indol-2-one scaffold have been reported to exhibit a wide range of biological activities, including significant antibacterial, antifungal, and antitubercular properties . These derivatives have been studied against various human pathogens, such as Escherichia coli , Pseudomonas aeruginosa , Staphylococcus aureus , and Candida albicans . Furthermore, structurally related 1-(4-amino-cyclohexyl)-1,3-dihydro-2H-benzimidazole-2-one derivatives have been investigated as nociceptin analogs and ORL-1 (opioid receptor-like 1) ligands, indicating potential research applications in the field of pain and central nervous system disorders . The presence of both the indol-2-one core and the cyclohexylamino substituent in this molecule suggests it may interact with various biological targets, such as enzymes or receptors, potentially modulating their activity. Researchers can explore this compound as a building block or as a reference standard in medicinal chemistry and drug discovery programs. The mechanism of action for compounds in this class can vary but may involve the inhibition of nucleic acid and protein synthesis or effects on bacterial cell membrane permeability, as observed with other alkaloid-like structures . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O B12924875 3-(Cyclohexylamino)-2h-indol-2-one CAS No. 43121-78-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

43121-78-4

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

3-cyclohexylimino-1H-indol-2-one

InChI

InChI=1S/C14H16N2O/c17-14-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h4-5,8-10H,1-3,6-7H2,(H,15,16,17)

InChI Key

DDUSUSPPJVZOTN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=C2C3=CC=CC=C3NC2=O

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Cyclohexylamino 2h Indol 2 One Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

For analogs such as 3-(1-cyclohexylpyrrolidin-2-ylidene)-3H-indolium hydrochloride dihydrate, specific proton and carbon signals have been assigned. researchgate.net In the ¹H-NMR spectrum, the protons of the cyclohexyl group typically appear as a series of multiplets in the upfield region, while the aromatic protons of the indole (B1671886) ring resonate in the downfield region (typically δ 7.0-8.0 ppm). researchgate.net The proton attached to the nitrogen (N-H) can be highly variable and its signal may be broad. wiley-vch.de

The ¹³C-NMR spectrum provides complementary information, showing distinct signals for the aliphatic carbons of the cyclohexyl ring and the aromatic and heterocyclic carbons of the indole core. researchgate.net The chemical shifts are indicative of the electronic environment of each carbon atom. wiley-vch.de

Detailed spectral data for the analog 3-(1-cyclohexylpyrrolidin-2-ylidene)-3H-indolium hydrochloride dihydrate are presented below. researchgate.net

Interactive Table: ¹H and ¹³C NMR Spectral Data for 3-(1-Cyclohexylpyrrolidin-2-ylidene)-3H-indolium hydrochloride dihydrate in CDCl₃. researchgate.net

Assignment ¹H-NMR (ppm) ¹³C-NMR (ppm)
Cyclohexyl CH₂1.28-1.71 (m, 6H)24.8, 30.3
Pyrrolidine (B122466) CH₂1.92-2.40 (m, 6H)16.3, 19.9, 20.0
CH₂-C=3.69 (m, 2H)38.5
CH₂-N4.09 (m, 2H)53.2
CH-N4.28 (m, 1H)61.8
Aromatic CH7.23-7.81 (m, 4H)114.9, 119.9, 123.6, 124.4
HC=N7.98 (s, 1H)103.4
Aromatic/Indole C125.8, 60.3
NH⁺14.09 (s, 1H)

Note: 'm' denotes multiplet, 's' denotes singlet.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy. nih.gov This allows for the calculation of an unambiguous molecular formula. The technique is often coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of the molecular ion, providing valuable structural information based on the resulting fragment ions. researchgate.net

In the analysis of 3-(cyclohexylamino)-2H-indol-2-one analogs, the molecular ion peak [M+H]⁺ or [M]⁺ would confirm the molecular weight and elemental formula. wiley-vch.de The fragmentation pattern is influenced by the presence of heteroatoms like nitrogen, which can direct bond cleavage. msu.edu Common fragmentation pathways for such molecules could include:

Loss of the cyclohexyl group: A prominent fragment ion resulting from the cleavage of the C-N bond between the indole core and the cyclohexylamino group.

Fissions within the indole ring: Characteristic fragmentations of the heterocyclic system.

Loss of small neutral molecules: Such as CO from the lactam moiety.

Understanding these fragmentation pathways is crucial for confirming the identity of known compounds and for identifying new, previously unknown metabolites or derivatives in complex mixtures. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive proof of molecular structure by mapping the electron density of a single crystal, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles in the solid state. mdpi.com

The crystal structure of an analog, 3-(1-cyclohexylpyrrolidin-2-ylidene)-3H-indolium hydrochloride as a dihydrate, was successfully determined using this method. researchgate.netresearchgate.net The analysis revealed that the conjugated system, which includes the linked indole and pyrrolidine rings, is essentially planar. researchgate.net Such determinations are definitive and provide foundational data that corroborates and complements the structural insights gained from spectroscopic methods like NMR and IR. researchgate.net The crystallographic data typically includes parameters such as the crystal system, space group, and unit cell dimensions. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify key functional groups and characterize the electronic properties of molecules. wiley-vch.de

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound and its analogs, key expected absorptions include:

N-H stretch: A band in the region of 3300-3500 cm⁻¹, characteristic of the amine group. wiley-vch.de

C=O stretch: A strong absorption around 1700-1750 cm⁻¹ for the lactam (amide) carbonyl group in the 2-oxoindole ring.

C-H stretches: Aliphatic C-H stretches from the cyclohexyl group just below 3000 cm⁻¹, and aromatic C-H stretches above 3000 cm⁻¹.

C=C stretches: Absorptions in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring. nih.gov Interestingly, for the related compound 3-(1-cyclohexylpyrrolidin-2-ylidene)-3H-indole hydrochloride, the absence of a carbonyl stretching band in the IR spectrum was a key piece of evidence in its structural determination. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons. The indole nucleus and associated chromophores give rise to characteristic absorption bands. These absorptions are typically assigned to π → π* transitions. researchgate.net The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and solvent. nih.gov For example, a study on 3-(1-cyclohexylpyrrolidin-2-ylidene)-3H-indole hydrochloride noted its characteristic UV absorption as a definitive feature for its identification. researchgate.net

Preclinical Biological Activity Profiling of 3 Cyclohexylamino 2h Indol 2 One and Indolin 2 One Class Compounds

Investigational Anticancer and Antiproliferative Activities

The indolin-2-one core is a privileged scaffold in the development of anticancer agents. nih.govbenthamdirect.com Derivatives of this structure have demonstrated potent activity against various cancer hallmarks, including uncontrolled proliferation and angiogenesis. cancertreatmentjournal.comgoogle.com

Modulation of Specific Kinase Pathways (e.g., VEGFR, PDGFR, FLT3, c-kit, CSF1R, RET)

A significant mechanism of action for many indolin-2-one derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. nih.govbenthamdirect.com The 3-substituted indolin-2-one structure is particularly effective in targeting receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. scirp.org

Compounds with the indolin-2-one scaffold, such as Sunitinib, have been shown to be potent inhibitors of multiple RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), FMS-like tyrosine kinase 3 (FLT3), c-Kit, Colony-Stimulating Factor 1 Receptor (CSF1R), and RET. scirp.org Sunitinib, for instance, exhibits potent anti-angiogenic and direct antitumor effects by selectively inhibiting VEGFR-1, VEGFR-2, VEGFR-3, PDGFRα, PDGFRβ, c-Kit, FLT3, RET, and CSF1R. scirp.org

The pyrrole-indolin-2-one structure is a key feature in many RTK inhibitors. cancertreatmentjournal.com Semaxanib (SU5416), an early derivative, showed potent inhibition of VEGFRs and PDGFRs. cancertreatmentjournal.com Further structural modifications have led to compounds with improved activity and selectivity. For example, famitinib, a pyrrole (B145914) indolin-2-one derivative, demonstrated better inhibitory activity against both VEGFR-2 and PDGFRβ compared to sunitinib. cancertreatmentjournal.com Another cell-permeable 3-aminoindazolylurea compound acts as a potent, ATP-competitive inhibitor of VEGFR2, Flt3, and cKit. sigmaaldrich.comsigmaaldrich.com

Dual inhibitors have also been developed. A novel dual pan-PIM/FLT3 inhibitor, SEL24, has shown therapeutic potential in acute myeloid leukemia by targeting both PIM and FLT3 kinases. nih.gov

Below is an interactive table summarizing the kinase inhibitory profile of selected indolin-2-one derivatives.

Inhibition of Thioredoxin Reductase (TrxR)

The thioredoxin (Trx) system, which includes thioredoxin reductase (TrxR), is a critical component of the cellular antioxidant defense system and is often upregulated in cancer cells to cope with increased oxidative stress. mdpi.com This makes TrxR an attractive target for anticancer therapy. mdpi.comresearchgate.net

Several indolin-2-one compounds have been identified as potent inhibitors of TrxR. nih.govnih.gov These compounds, often bearing a Michael acceptor moiety, can selectively target the selenocysteine (B57510) residue in the active site of TrxR. nih.govnih.gov For example, 3-(2-oxoethylidene)indolin-2-one derivatives have shown strong cytotoxicity towards human colorectal and breast carcinoma cells, which is attributed to their TrxR inhibitory activity. nih.govnih.gov Inhibition of TrxR by these compounds leads to an increase in cellular oxidative stress. nih.govnih.gov

The inhibition of TrxR by these indolin-2-one derivatives is selective over other related antioxidant enzymes like glutathione (B108866) reductase (GR) and glutathione peroxidase (GPx). nih.govnih.gov This targeted inhibition disrupts the cellular redox balance, leading to downstream signaling events that promote cell death. nih.govnih.gov

Cellular Mechanisms of Growth Inhibition and Apoptosis Induction in Preclinical Models

Indolin-2-one derivatives induce growth inhibition and apoptosis in cancer cells through various mechanisms. nih.govdntb.gov.ua These compounds have been shown to be effective in delaying cell proliferation in a concentration-dependent manner in various cancer cell lines, including breast and colon cancer. researchgate.net

One of the key mechanisms is the induction of apoptosis, or programmed cell death. nih.gov Treatment with indolin-2-one compounds leads to characteristic apoptotic morphological changes, such as chromatin condensation and cell shrinkage. nih.govplos.org This is often accompanied by the activation of caspases, such as caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.net For instance, certain indolin-2-one derivatives have been shown to induce caspase-dependent apoptosis by activating both intrinsic and extrinsic pathways. unibo.it

The induction of apoptosis is often mediated by the modulation of Bcl-2 family proteins. researchgate.netresearchgate.net Indolin-2-one compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. researchgate.netnih.gov Furthermore, these compounds can arrest the cell cycle at different phases, such as the G1 or S phase, preventing cancer cell replication. researchgate.netnih.gov

The inhibition of TrxR by indolin-2-one compounds also contributes to apoptosis. nih.gov This inhibition leads to the oxidation of thioredoxin, which in turn activates apoptosis signal-regulating kinase 1 (ASK1). nih.gov Activation of ASK1 triggers downstream signaling cascades involving p38 and JNK mitogen-activated protein kinases (MAPKs), ultimately leading to apoptotic cell death. nih.gov

Below is an interactive table summarizing the cellular effects of selected indolin-2-one compounds.

Anti-inflammatory Properties

In addition to their anticancer activities, indolin-2-one derivatives have demonstrated significant anti-inflammatory properties. dntb.gov.uamdpi.com Chronic inflammation is linked to the development of various diseases, including cancer. nih.gov

Inhibition of Inflammatory Cytokine Release (e.g., TNF-α, IL-6)

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) play a crucial role in the inflammatory process. nih.govnih.gov Certain 3-substituted-indolin-2-one derivatives have been shown to inhibit the production of these cytokines. dntb.gov.uanih.gov For example, 3-(3-hydroxyphenyl)-indolin-2-one effectively suppressed the production of TNF-α and IL-6 in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov This inhibition occurs at both the protein and mRNA expression levels. nih.gov

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key signaling pathways involved in cytokine production, such as the NF-κB pathway. nih.gov

Modulation of Pro-inflammatory Enzymes (e.g., COX-2, PGES, iNOS)

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes that are upregulated during inflammation and contribute to the production of inflammatory mediators like prostaglandins (B1171923) and nitric oxide (NO). nih.govnih.gov Several indolin-2-one derivatives have been identified as inhibitors of these pro-inflammatory enzymes. bohrium.commdpi.com

Derivatives of 1,3-dihydro-2H-indolin-2-one have shown inhibitory activity against COX-2 and the production of NO in LPS-stimulated RAW 264.7 cells. mdpi.com For instance, specific compounds from this class exhibited good COX-2 inhibitory activities with IC50 values in the low micromolar range. mdpi.com The inhibition of NO production is a common finding for anti-inflammatory indolin-2-one derivatives. nih.govmdpi.com

The modulation of these enzymes is often linked to the inhibition of upstream signaling pathways. For example, the suppression of iNOS expression can be a result of inhibiting the NF-κB signaling pathway. nih.govnih.gov

Below is an interactive table summarizing the anti-inflammatory properties of selected indolin-2-one compounds.

Antimicrobial Efficacy

The indolin-2-one scaffold has emerged as a significant pharmacophore in the development of new antimicrobial agents. Its derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, viruses, and mycobacteria. This section details the preclinical biological profiling of compounds belonging to the indolin-2-one class, with a focus on their antimicrobial efficacy.

Antibacterial Spectrum and Potency against Gram-positive and Gram-negative Strains

Derivatives of the indolin-2-one class have shown considerable promise as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. A number of studies have highlighted the potential of this chemical family to yield potent antibacterial compounds.

In one study, a series of 3-alkylidene-2-indolone derivatives were synthesized and evaluated for their antimicrobial properties. Notably, compounds 10f, 10g, and 10h from this series demonstrated significant antibacterial activity, with a minimum inhibitory concentration (MIC) of 0.5 μg/mL against three strains of Gram-positive bacteria: Staphylococcus aureus ATCC 6538, Staphylococcus aureus ATCC 4220, and Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300. This level of potency is comparable to the positive control drug, gatifloxacin. mdpi.com For other Gram-positive bacteria, such as Staphylococcus aureus ATCC 6538, several other derivatives also showed moderate to strong antibacterial activity with MIC values ranging from 0.5 to 16 μg/mL. mdpi.com However, the activity of these compounds against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa was generally weaker. mdpi.com

Another study focused on a different set of indolin-2-one derivatives, where compound XII exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com Furthermore, hybrids of indolin-2-one and nitroimidazole, such as compound XI , displayed remarkable antibacterial activities with MIC values ranging from 0.0625 to 4 μg/mL against three Gram-positive and two Gram-negative bacterial strains. mdpi.com This suggests that the indolin-2-one scaffold can be effectively combined with other pharmacophores to enhance its antibacterial spectrum and potency.

A separate investigation into new furanone derivatives incorporating the indolin-2-one moiety also yielded a compound with significant antibacterial action. nih.gov Compound 8j from this series was found to be as potent as chloramphenicol (B1208) in inhibiting the growth of E. coli, with a MIC of 2.5 μg/mL. nih.govtandfonline.com This highlights the potential for developing new antibacterial agents based on the indolin-2-one framework. nih.gov The antimicrobial screening of various newly synthesized indolin-2-one derivatives revealed that most of the tested compounds displayed variable inhibitory effects on the growth of the tested Gram-positive and Gram-negative bacterial strains. tandfonline.com

Recent research has also delved into the mechanism of action of these compounds. For instance, indolin-2-one-functionalized nitroimidazoles have been found to possess an unexpected dual mode of action. They not only directly inhibit topoisomerase IV, an essential enzyme for DNA replication, but also exhibit the classic nitroimidazole mechanism of reductive bioactivation, which leads to the formation of damaging reactive species. nih.govacs.orgacs.org This dual action could be advantageous in overcoming resistance. nih.govacs.org

Table 1: Antibacterial Activity of Selected Indolin-2-one Derivatives

Compound/Derivative Gram-positive Bacteria MIC (μg/mL) Gram-negative Bacteria MIC (μg/mL) Reference
10f, 10g, 10h S. aureus ATCC 6538, 4220; MRSA ATCC 43300 0.5 - - mdpi.com
Compound XI 3 strains 0.0625-4 2 strains 0.0625-4 mdpi.com
Compound 8j - - E. coli 2.5 nih.govtandfonline.com

Antifungal Activities against Pathogenic Fungi

The indolin-2-one scaffold has also been identified as a source of potent antifungal agents. Various derivatives have been synthesized and tested against a range of pathogenic fungi, demonstrating the versatility of this chemical class in combating fungal infections.

A study on 1,3-dihydro-2H-indol-2-ones reported their fungicidal activity. nih.gov Specifically, newly synthesized derivatives were tested in vitro for their antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus. nih.gov Another investigation into 1-(substituted aminomethyl)-3-(2'-naphthoxyacetylhydrazono)indolin-2-ones revealed that compounds 3a , 3d , and 3e showed marked activity against Aspergillus niger, Candida albicans, and Cryptococcus neoformans. asianpubs.org

In a separate study, new furanone derivatives incorporating the indolin-2-one moiety were screened for their antifungal activity against Aspergillus flavus and Candida albicans. nih.gov The results showed that most of the tested compounds displayed variable inhibitory effects against the fungal strains. tandfonline.com Notably, sulfonamide derivative 8j exhibited an MIC of 5 μg/mL against C. albicans. tandfonline.com

Furthermore, research on 3-indolyl-3-hydroxy oxindole (B195798) derivatives demonstrated their potential as antifungal agents against plant pathogenic fungi. Most of the synthesized compounds in this study exhibited moderate antifungal activity against five tested fungi. mdpi.com For example, compound 3u showed the highest inhibitory activity against Rhizoctonia solani, with an EC50 of 3.44 mg/L, which was superior to the commercial fungicides carvacrol (B1668589) and phenazine-1-carboxylic acid. tandfonline.com

Table 2: Antifungal Activity of Selected Indolin-2-one Derivatives

Compound/Derivative Fungal Strain(s) Activity Reference
3a, 3d, 3e Aspergillus niger, Candida albicans, Cryptococcus neoformans Marked activity asianpubs.org
8j Candida albicans MIC: 5 μg/mL tandfonline.com
3u Rhizoctonia solani EC50: 3.44 mg/L tandfonline.com

Antiviral Investigations

The indolin-2-one core structure has been a focal point in the search for novel antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). Several studies have reported the synthesis and evaluation of indolin-2-one derivatives as potent inhibitors of HIV-1.

Further research has focused on multitarget inhibitors. A series of 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives were found to inhibit HIV-1 replication through a multitarget mechanism of action, including the blockade of HIV-1 integrase. frontiersin.org Compound 10a from this series was identified as a promising candidate for further development. frontiersin.org

Isatin (B1672199), an indole-2,3-dione, and its derivatives have also been investigated as broad-spectrum antiviral agents. mdpi.com For instance, isatin derivatives have shown prominent antiviral activities as HIV reverse transcriptase inhibitors. mdpi.com Additionally, some isatin derivatives have been investigated for their activity against other viruses. For example, novel 3-hydrazono-5-nitro-2-indolinone derivatives were screened against the yellow fever virus and bovine viral diarrhea virus (BVDV), with one compound showing an EC50 value of 13 μg/mL against BVDV. mdpi.com More recently, a derivative of indol-3-carboxylic acid demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov

Table 3: Anti-HIV-1 Activity of Selected Indolin-2-one Derivatives

Compound/Derivative Target Activity Reference
3d, 5c, 5e HIV-1 Reverse Transcriptase Low micromolar to nanomolar bohrium.com
10a HIV-1 Integrase EC50 < 20 µM frontiersin.org

Antitubercular Activity against Mycobacterium tuberculosis

The search for new drugs to combat tuberculosis, caused by Mycobacterium tuberculosis, has led to the investigation of various heterocyclic compounds, including those from the indolin-2-one class. These compounds have shown promising in vitro activity against this resilient pathogen.

Derivatives of 1,3-dihydro-2H-indol-2-ones have been reported to possess antitubercular activity. nih.gov In one study, newly synthesized derivatives were tested in vitro for their activity against Mycobacterium tuberculosis H37Rv. nih.gov

More specific research has focused on spiro-isatin derivatives. A series of these compounds were identified as antitubercular agents, with some showing 99% inhibition of M. tuberculosis. tandfonline.com Among these, two analogs demonstrated a MIC of 25 µg/mL. tandfonline.com Another study on spirooxindole derivatives identified two potent lead molecules with MICs of 0.45 µg/mL and 0.56 µg/mL against M. tuberculosis. tandfonline.com Furthermore, indolin-2-one-3-spirothiazolidinones were screened, and one compound was found to be a highly active antitubercular agent with an IC50 value of 1.1 μM. tandfonline.com

Recent work on novel 3-cyclopentylidene-5-(methylsulfonyl)indolin-2-one derivatives also identified promising lead analogues with a MIC of 3.125 μg/mL against M. tuberculosis H37Rv. researchgate.net Additionally, Schiff bases of 1H-indole-2,3-diones are reported to exhibit anti-TB activity. researchgate.net

Table 4: Antitubercular Activity of Selected Indolin-2-one Derivatives

Compound Class/Derivative Mycobacterium tuberculosis Strain Activity Reference
Spiro-isatin derivatives H37Rv MIC: 25 µg/mL tandfonline.com
Spirooxindole derivatives - MIC: 0.45 & 0.56 µg/mL tandfonline.com
Indolin-2-one-3-spirothiazolidinones - IC50: 1.1 μM tandfonline.com
3-cyclopentylidene-5-(methylsulfonyl)indolin-2-one derivatives H37Rv (ATCC27294) MIC: 3.125 µg/mL researchgate.net

Metabolic Enzyme Inhibition for Antidiabetic Potential

In addition to their antimicrobial properties, compounds of the indolin-2-one class have been explored for their potential in managing metabolic disorders such as diabetes. One of the key strategies in this area is the inhibition of carbohydrate-hydrolyzing enzymes like alpha-amylase.

Alpha-amylase Inhibition

Alpha-amylase is a crucial enzyme in the digestive system that breaks down complex carbohydrates into simpler sugars. nih.govnih.gov Inhibiting this enzyme can help to control the post-prandial blood glucose levels, which is a key aspect of managing type 2 diabetes. nih.gov

A study on synthesized 3,3-di(indolyl)indolin-2-ones demonstrated their potential as alpha-amylase inhibitors. nih.govnih.govresearchgate.net The tested compounds exhibited a range of high to very high alpha-amylase percentage inhibition activities, from 72 ± 5% to 92 ± 4%, at a concentration of 50 μg/ml. nih.gov One particular compound, 1i , showed a lower but still significant inhibition of 51 ± 4%. nih.govnih.govresearchgate.net This was considered a favorable outcome as excessive inhibition of alpha-amylase can lead to gastrointestinal side effects. nih.govnih.gov The study suggested that these compounds could be developed as suitable alpha-glucosidase inhibitors with the advantage of having lower alpha-amylase activity, potentially reducing side effects. nih.govnih.govresearchgate.net

Molecular docking studies have supported these findings, revealing key interactions between the 3,3-di(indolyl)indolin-2-one derivatives and the active sites of alpha-amylase. nih.govresearchgate.net These computational analyses are consistent with the observed inhibitory activities. nih.gov

Table 5: Alpha-amylase Inhibition by 3,3-di(indolyl)indolin-2-one Derivatives

Compound Concentration (μg/ml) % Inhibition Reference
1a-h, 1j-p 50 72 ± 5 to 92 ± 4 nih.gov
1i 50 51 ± 4 nih.govnih.govresearchgate.net
Acarbose (B1664774) (Standard) 50 90 ± 2 nih.govnih.govresearchgate.net

Alpha-glucosidase Inhibition

The indolin-2-one scaffold is a core structure in a variety of compounds investigated for their potential as alpha-glucosidase inhibitors, which are therapeutic targets for managing type 2 diabetes mellitus. nih.govmdpi.com Alpha-glucosidase inhibitors function by delaying the absorption of carbohydrates from the small intestine, thereby reducing the postprandial increase in blood glucose. nih.gov

Research into 3,5-disubstituted indolin-2-one derivatives has identified potent alpha-glucosidase inhibitors. nih.gov For instance, compound 5f from one study demonstrated an IC₅₀ value of 6.78 µM against yeast α-glucosidase and was shown to prevent postprandial hyperglycemia in rat models. nih.gov Another class of derivatives, 3,3-di(indolyl)indolin-2-ones, has also shown promising results, with many compounds exhibiting higher inhibitory activity against α-glucosidase compared to the standard drug, acarbose. nih.govresearchgate.net Specifically, compound 1n from this series showed an α-glucosidase inhibition of 94 ± 3%, significantly higher than acarbose at the same concentration. nih.gov The substitution pattern on the indolin-2-one ring plays a crucial role in the inhibitory activity. nih.govacs.org For example, indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives have been synthesized and evaluated, with some analogues showing potent inhibition of both α-glucosidase and α-amylase. acs.org

The mechanism of inhibition often involves key interactions with the active site residues of the enzyme, such as Asp203, Asp542, and Arg526. nih.govcmu.ac.th Molecular docking studies have helped to elucidate these interactions, confirming that the binding energies of these compounds are consistent with their observed inhibitory activities. nih.govresearchgate.net

Compound ClassSpecific Compound Exampleα-Glucosidase Inhibitory Activity (IC₅₀ or % Inhibition)Source
3,5-Disubstituted indolin-2-oneCompound 5fIC₅₀ = 6.78 µM nih.gov
3,3-Di(indolyl)indolin-2-oneCompound 1i67 ± 13% inhibition nih.govresearchgate.net
3,3-Di(indolyl)indolin-2-oneCompound 1n94 ± 3% inhibition nih.gov
Indoline-2,3-dione-based benzene sulfonamideAnalogue 11IC₅₀ = 0.90 ± 0.10 μM acs.org
Indolo[1,2-b]isoquinoline derivativeCompound 11IC₅₀ = 3.44 ± 0.36 μM mdpi.com
Standard DrugAcarbose19 ± 5% inhibition nih.govresearchgate.net

Neuropharmacological and Central Nervous System (CNS) Research

The indolin-2-one structure is a key feature in various compounds explored for their effects on the central nervous system, targeting several important receptor systems.

Derivatives of the indolin-2-one class have been synthesized and evaluated as ligands for dopamine (B1211576) receptors, which are implicated in numerous neurological and neuropsychiatric conditions. ingentaconnect.com Research has focused on developing selective ligands for dopamine receptor subtypes, particularly the D2-like (D2, D3, D4) receptors. ingentaconnect.comnih.gov

One study detailed the synthesis of five indolin-2-one derivatives with piperazinylbutyl side chains. ingentaconnect.comnih.gov In vitro binding assays revealed that these compounds showed selectivity for D2-like receptors. nih.gov Among them, the compound 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one (4c) demonstrated exceptional affinity and selectivity for the D4 receptor, with a Kᵢ value of 0.5 nM. ingentaconnect.comnih.gov This represented a 3,630-fold selectivity over the D2 receptor and a 2,450-fold selectivity over the D3 receptor, highlighting it as a potential candidate for a selective D4 receptor ligand. ingentaconnect.com The structural modifications, such as the substituent on the benzyl (B1604629) side chain, were found to significantly alter the affinity and selectivity for the D4 receptor. ingentaconnect.com Additionally, 4-(2-hydroxyethyl)indolin-2-one (B19303) has been identified as a key intermediate in the synthesis of dopamine receptor agonists. researchgate.net

CompoundTarget ReceptorBinding Affinity (Kᵢ)SelectivitySource
1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl) indolin-2-one (4c)D40.5 nM3,630-fold over D2, 2,450-fold over D3 ingentaconnect.comnih.gov
Compound 4a (R=4-H)D422.3 nM- ingentaconnect.com
Compound 4b (R=4-Cl)D49.8 nM- ingentaconnect.com
Compound 4d (R=4-CH₃)D412.7 nM- ingentaconnect.com
Compound 4e (R=4-OCH₃)D415.6 nM- ingentaconnect.com

The indolin-2-one core and related indole (B1671886) structures are integral to the design of ligands for the serotonin (B10506) 5-HT₆ receptor, a target of interest for cognitive disorders and other CNS conditions. mdpi.comacs.org Researchers have developed novel series of indolyl sulfonamides as selective and high-affinity 5-HT₆ receptor ligands. acs.org Many of these compounds exhibit excellent affinities, with pKᵢ values often exceeding 8 or even 9, and show high selectivity against a broad panel of other CNS-relevant receptors. acs.org

For example, Idalopirdine is a potent and selective 5-HT₆ receptor antagonist with a Kᵢ value of 0.83 nM. medchemexpress.com Another indoline-containing compound, Indophagolin, displays a strong antagonistic effect on the 5-HT₆ receptor with an IC₅₀ of 1.0 μM. medchemexpress.com The development of these compounds has produced a range of functional profiles, including high-affinity antagonists, agonists, and partial agonists, which serve as valuable tools for investigating the physiological roles of the 5-HT₆ receptor. acs.org

Compound/ClassReceptor TargetActivityAffinity (Kᵢ or IC₅₀)Source
Idalopirdine5-HT₆AntagonistKᵢ = 0.83 nM medchemexpress.com
Indophagolin5-HT₆AntagonistIC₅₀ = 1.0 μM medchemexpress.com
Indolyl sulfonamides5-HT₆Antagonist/AgonistpKᵢ > 8-9 acs.org
1-(Phenylsulfonyl)-1H-indole derivatives5-HT₆AntagonistKᵢ = 17-22 nM mdpi.com

Indole and indolin-2-one derivatives have been explored as ligands for cannabinoid receptors, with a particular focus on achieving selectivity for the CB₂ receptor. nih.govnih.gov Selective CB₂ ligands are of interest for their potential therapeutic applications without the psychoactive effects associated with CB₁ receptor activation. rsc.org

One class of synthetic indole cannabinoids, characterized by a 2',2'-dimethylindan-5'-oyl group at the C3 position of the indole, has demonstrated high affinity for human CB₂ receptors at nanomolar concentrations along with a good selectivity index. nih.gov Modifications to the indole core, such as substitutions at the N1 and C2 positions, have been shown to significantly influence the pharmacodynamic profile. nih.gov For instance, adding a methyl group at the C2 position can improve selectivity for the CB₂ receptor and can even switch a compound from being an antagonist to a partial agonist. nih.gov Another study investigated 3-acylindoles, finding that a tetramethylcyclopropyl group led to high-affinity CB₂ agonists. nih.gov N-Alkyl isatin (indoline-2,3-dione) derivatives have also been synthesized and identified as CB₂ receptor agonists. researchgate.net

The indolin-2-one structure forms the foundation of a class of non-peptide antagonists for the arginine-vasopressin V₁b receptor. snmjournals.org The V₁b receptor is implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and plays a role in stress-related and emotional disorders. nih.govresearchgate.netexp-oncology.com.ua

A prominent example is SSR149415 (Nelivaptan), a selective and orally active V₁b receptor antagonist with an indolin-2-one core. snmjournals.orgwikipedia.org In vitro binding studies have demonstrated its high affinity for both rat and human V₁b receptors, with Kᵢ values in the low nanomolar range. researchgate.net SSR149415 is a competitive antagonist that has been shown to block cellular events associated with V₁b receptor activation. researchgate.net Similarly, TASP0233278 is another V₁b receptor antagonist with an indolin-2-one structure that has shown high affinity and potent antagonist activity in preclinical studies. snmjournals.orgnih.gov The development of these selective antagonists has provided valuable tools for exploring the therapeutic potential of blocking the V₁b receptor for conditions such as depression and anxiety. researchgate.netgoogle.com

CompoundReceptor TargetSpeciesBinding Affinity (Kᵢ in nM)Source
SSR149415 (Nelivaptan)V₁bHuman1.5 ± 0.8 researchgate.net
SSR149415 (Nelivaptan)V₁bRat1.3 ± 0.9 researchgate.net
SSR149415 (Nelivaptan)V₁aHuman91 ± 23 researchgate.net
SSR149415 (Nelivaptan)V₂Human1412 ± 314 researchgate.net
TASP0233278V₁b-High Affinity nih.gov
TASP0390325V₁b-High Affinity nih.gov

The indolin-2-one chemical structure is present in various compounds that have been evaluated for anticonvulsant properties in preclinical models of epilepsy. nih.govnih.gov These assessments are typically conducted using standard tests such as the maximal electroshock seizure (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) seizure threshold test, which is a model for absence seizures. nih.govpharmacophorejournal.com

A study on spiro[1,3-dioxolane-2,3'-indolin]-2'-ones found that these compounds could protect mice against both electrically and chemically induced seizures. nih.gov The most active compound in that series, 5'-Chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-one, had an ED₅₀ of 27.97 mg/kg in the MES test. nih.gov Other research has explored different substituted indolin-2-ones, such as 3-(4-Chlorophenylimino)-5-methyl-1,3-dihydro-indol-2-one, which showed 87% protection in a metrazol-induced convulsion model with an ED₅₀ value of 53.61 mg kg-1. nih.gov The evaluation of these diverse indolin-2-one derivatives in various seizure models helps to establish structure-activity relationships for the development of new antiepileptic agents. nih.govnih.gov

Compound/ClassPreclinical ModelActivitySource
5'-Chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-oneMES TestED₅₀ = 27.97 mg/kg nih.gov
Indole derivatives (Compound 5 and 6)MES TestActive at 100 mg/kg pharmacophorejournal.com
3-(4-Chlorophenylimino)-5-methyl-1,3-dihydro-indol-2-oneMetrazol-induced convulsionED₅₀ = 53.61 mg kg-1 nih.gov
N-{4-[(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl]phenyl}N9-(allyl) thiourea (B124793) (Compound 13)PTZ TestED₅₀ = 18.75 mg/kg researchgate.net
3-(2-chlorophenyl)-N-(cyclopropylmethyl)-2,5-dioxopyrrolidine-1-acetamide (Compound 6)6 Hz Test (32 mA)ED₅₀ = 39.8 mg/kg mdpi.com

Other Investigational Biological Activities (e.g., Antioxidant Potential)

Beyond their primary therapeutic targets, compounds belonging to the indolin-2-one (oxindole) class have been explored for a variety of other biological activities, including their potential as antioxidants. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous disease pathologies. Consequently, the antioxidant capacity of synthetic compounds is an area of significant research interest.

Several studies have demonstrated that derivatives of indolin-2-one can act as effective radical scavengers. researchgate.net The antioxidant properties of this class are often attributed to the core indole structure, which can donate a hydrogen atom to neutralize free radicals. nih.gov Research indicates that the nature and position of substituents on the indolin-2-one scaffold play a crucial role in modulating this antioxidant activity.

Investigations into the antioxidant behavior of various substituted indolin-2-ones have employed a range of in vitro assays. researchgate.netresearchgate.net These methods are designed to measure the compound's ability to scavenge different types of free radicals. For instance, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is commonly used, where the degree of color change from violet to yellow indicates the antioxidant's efficacy. nih.govresearchgate.net Other methods include the oxygen radical absorbance capacity (ORAC) assay, which measures the scavenging of peroxyl radicals, and assays that assess the scavenging of superoxide (B77818) anion radicals (O₂•⁻) and hydroxyl radicals (HO•). researchgate.netbrieflands.com

Studies have shown that certain 3-substituted indolin-2-one derivatives exhibit significant radical scavenging activity. researchgate.net For example, a series of 3-(substituted-benzylidene)-1,3-dihydroindolin-2-ones were found to be effective radical scavengers. researchgate.net Similarly, another study on 5- or 7-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives demonstrated significant scavenging of DPPH free radicals in a concentration-dependent manner. researchgate.net However, the antioxidant potential can be highly variable; for instance, some isatin-based chalcone (B49325) derivatives showed only weak activity at low concentrations. doaj.org

The research suggests that the indolin-2-one framework may serve as a valuable scaffold for developing compounds that can combat oxidative damage, in addition to their other primary biological functions. researchgate.net

Table 1: In Vitro Antioxidant Activity of Selected Indolin-2-one Derivatives

CompoundAssayResultReference
5- or 7-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivativesDPPH Radical ScavengingIC₅₀ values between 18.34 and 50.54 µM researchgate.net
3(Z)-{4-[4-(Arylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-one derivatives (compounds 5b, 5c, 5f, 5g, 5i)DPPH Radical ScavengingShowed "very good" antioxidant activities compared to L-ascorbic acid nih.gov
3-(2-oxo-2-phenylethylidene)indolin-2-oneDPPH Radical ScavengingVery weak activity at low concentrations doaj.org
5-chloro-3-(2-oxo-2-phenylethylidene)indolin-2-oneDPPH Radical ScavengingVery weak activity at low concentrations doaj.org
Substituted indoline-2-one derivativesOxygen Radical Absorbance Capacity (ORAC); Superoxide Anion Radical (O₂•⁻) Scavenging; Fenton-like reaction (HO• scavenging)Effective activities as radical scavengers researchgate.net

Structure Activity Relationship Sar Studies and Rational Design of 3 Cyclohexylamino 2h Indol 2 One Analogs

Influence of the Cyclohexylamino Substituent on Biological Activity

The substituent at the 3-position of the indolin-2-one ring plays a pivotal role in modulating the biological activity of this class of compounds. While extensive research has focused on aryl or heteroaryl groups at this position, the influence of an amino group, particularly a cyclohexylamino moiety, is also significant.

The introduction of an aminomethylene group at the 3-position has been explored for its potential as kinase inhibitors and antibacterial agents. nih.gov In a study involving 3-substituted indolin-2-ones, the presence of a cyclohexylamino group was investigated as part of a broader effort to understand the impact of various amino substituents. While specific data on the direct contribution of the cyclohexylamino group to the activity of 3-(Cyclohexylamino)-2H-indol-2-one is not extensively detailed in the provided results, the general findings on related amino-substituted indolin-2-ones suggest that the nature of the amine is critical for activity. For instance, in a series of 1H-indole-2-carboxamides, which share some structural similarities, the presence and type of dialkylamino groups on an adjacent phenyl ring were crucial for CB1 allosteric modulating activity. rsc.org

In a different context, a compound featuring a 3-(cyclohexylamino) moiety, specifically (E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one (BCI), was identified as a potent inhibitor of MAP kinase phosphatase 3 (MKP-3). nih.gov This finding highlights the potential of the cyclohexylamino group to contribute to inhibitory activity against specific protein targets. The lipophilic and steric nature of the cyclohexyl group can influence binding to hydrophobic pockets within the target protein. Further detailed SAR studies focusing specifically on variations of the cyclohexylamino group, such as substitutions on the cyclohexane (B81311) ring or replacement with other cyclic or acyclic amines, would be necessary to fully elucidate its role in the biological activity of this compound analogs.

Impact of Substitutions on the Indolin-2-one Scaffold and its Core Moiety

Substitutions on the indolin-2-one scaffold itself have a profound effect on the biological activity and selectivity of its derivatives. The indolin-2-one core acts as a key pharmacophore, often engaging in crucial hydrogen bonding interactions with the hinge region of kinase ATP-binding sites. acs.orgnih.gov

Research on various 3-substituted indolin-2-ones has provided valuable insights into the SAR of this scaffold. For example, in the context of tyrosine kinase inhibitors, substitutions on the phenyl ring at the C3-position are critical. acs.orgnih.gov Bulky groups on this phenyl ring can confer selectivity towards certain receptor tyrosine kinases like EGF and Her-2. acs.orgnih.gov Conversely, the presence of a five-membered heteroaryl ring at the C3-position often leads to high specificity for the VEGF (Flk-1) receptor tyrosine kinase. acs.orgnih.gov

Halogen substitutions on the indolin-2-one ring have also been shown to enhance cytotoxic activity. nih.gov For instance, chloro- and fluoro-substitutions can improve interactions with biological targets due to their electronic and steric properties. nih.gov Specifically, chlorine at the C5 or C6 position of the indolin-2-one ring has been associated with increased potency in several series of inhibitors. nih.gov

Furthermore, N-alkylation of the indolin-2-one nitrogen can positively influence biological activity. researchgate.net Studies on quinazoline-indolin-2-one hybrids have shown that N-substitution on the indolin-2-one is essential for anti-proliferative activity. nih.gov The introduction of methyl or benzyl (B1604629) groups at the N1 position has been explored to enhance hydrophobic interactions within the ATP binding site. researchgate.net

The following table summarizes the impact of various substitutions on the biological activity of indolin-2-one derivatives based on several studies.

Substitution PositionSubstituent TypeObserved Effect on Biological ActivityReference(s)
C3Five-membered heteroaryl ringHigh specificity for VEGF (Flk-1) RTK acs.orgnih.gov
C3Bulky phenyl groupsHigh selectivity for EGF and Her-2 RTKs acs.orgnih.gov
C5/C6Halogens (e.g., -Cl, -F)Enhanced cytotoxicity nih.gov
N1Alkyl groups (e.g., methyl, benzyl)Increased anti-proliferative activity researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the rational design of more potent analogs.

Several QSAR studies have been conducted on 3-substituted indolin-2-one derivatives, providing insights into the key structural features that govern their activity. nih.govucla.edu Both 2D- and 3D-QSAR approaches have been employed. A QSAR study on a series of indolin-2-ones as non-receptor Src tyrosine kinase inhibitors revealed that the activity was significantly correlated with the calculated hydrophobicity and molar refractivity of the molecules, suggesting that hydrophobic and steric properties are key determinants of their inhibitory potential. ucla.edu

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly useful in elucidating the spatial arrangement of favorable and unfavorable structural features. nih.govamegroups.cn These studies generate 3D contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are predicted to enhance or diminish biological activity. For instance, a 3D-QSAR study on a series of VEGFR-2 kinase inhibitors based on the 3-pyrrole substituted indolin-2-one scaffold was performed using Self-Organizing Molecular Field Analysis (SOMFA). acs.org Another study on indol-2-yl ethanone (B97240) derivatives as IDO inhibitors used k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) and found that hydrophobic and steric effects predominantly determine binding affinities. youtube.com

The table below presents a summary of findings from various QSAR studies on indolin-2-one derivatives.

QSAR ModelCompound SeriesKey FindingsReference(s)
2D-QSARSubstituted 3-[3-(aminopropyl)-4,5,6,7-tetrahydro-1H-indol-2-ylmethylene]-1,3-dihydro-indole-2-onesActivity correlated with hydrophobicity and molar refractivity. ucla.edu
3D-QSAR (CoMFA/CoMSIA)3-substituted indolin-2-ones and benzylidene malononitriles (HER2 inhibitors)Pharmacophore-based alignment improved the predictive power of the models. researchgate.netamegroups.cn
3D-QSAR (SOMFA)3-Pyrrole substituted indolin-2-ones (VEGFR-2 inhibitors)Elucidated structural requirements for VEGFR-2 inhibition. acs.org
3D-QSAR (kNN-MFA)Indol-2-yl ethanone derivatives (IDO inhibitors)Hydrophobic and steric interactions are major determinants of activity. youtube.com

These QSAR models serve as powerful predictive tools in the drug discovery process, enabling the in silico screening of virtual libraries and the prioritization of compounds for synthesis and biological evaluation.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target protein. Conformational analysis of this compound and its analogs, through methods like X-ray crystallography, NMR spectroscopy, and molecular modeling, provides crucial insights into the bioactive conformation and its relationship with the observed biological response.

X-ray crystallography has been instrumental in revealing the bound conformations of 3-substituted indolin-2-one derivatives in the active sites of various kinases. acs.orgnih.govnih.govbohrium.com These studies have confirmed that the indolin-2-one core typically occupies the adenine-binding pocket of the ATP binding site, forming key hydrogen bonds with the hinge region. bohrium.com The conformation of the substituent at the C3-position is crucial for achieving selectivity. For instance, the E/Z isomerism of the exocyclic double bond that often links the C3-position to an aryl or heteroaryl group is a key factor. bohrium.com While some inhibitors are active in the Z configuration, others, particularly those with a benzylidenyl group at C3, show good potency as EGFR tyrosine kinase inhibitors in the E configuration. bohrium.com

Molecular modeling studies, often in conjunction with experimental data, have been used to predict the bioactive conformations and to understand the SAR. nih.govbohrium.com In one study, the predicted bioactive conformation of a 3-pyrrole substituted indolin-2-one derivative was found to be very similar to its crystal structure, with major deviations only in the flexible side chains. bohrium.com Conformational investigations have also been used to propose folded structures for this class of compounds. researchgate.net

NMR spectroscopy is another powerful tool for studying the conformation of molecules in solution. acs.org While detailed NMR conformational studies specifically on this compound were not found in the provided search results, NMR has been used to analyze the structure of various indole (B1671886) derivatives, providing information on chemical shifts and coupling constants that can be used to deduce conformational preferences. acs.org

The following table summarizes key findings from conformational analyses of indolin-2-one derivatives.

MethodCompound SeriesKey FindingsReference(s)
X-ray Crystallography3-Substituted indolin-2-one derivativesConfirmed binding mode in the ATP pocket and the importance of E/Z isomerism. acs.orgnih.govnih.govbohrium.com
Molecular Modeling3-Pyrrole substituted indolin-2-onesPredicted bioactive conformations that correlate well with crystal structures. nih.govbohrium.com
NMR SpectroscopyIndole derivativesProvides structural insights in solution that can inform conformational preferences. acs.org

Understanding the conformational requirements for biological activity is essential for the rational design of new inhibitors with improved potency and selectivity.

Pharmacophore Development for Targeted Ligand Design

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The development of pharmacophore models for this compound analogs is a key strategy for identifying novel and potent ligands through virtual screening and rational drug design.

Pharmacophore models for various classes of indolin-2-one derivatives have been developed, typically based on a set of known active compounds (ligand-based) or the structure of the ligand-binding site (structure-based). tandfonline.com These models generally consist of a specific 3D arrangement of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For example, a pharmacophore model developed for pyrrole-indoline-2-one derivatives as Aurora kinase inhibitors identified five essential features: a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and two aromatic rings (ADHRR). bohrium.com This model was successfully used to screen a chemical database and identify new potential inhibitors. Similarly, pharmacophore modeling for VEGFR-2 inhibitors based on the indolin-2-one scaffold has highlighted the importance of the indolin-2-one nucleus as a key heteroaromatic pharmacophore that binds to the hinge region of the kinase. tandfonline.com

The development of a pharmacophore model often involves the following steps:

Selection of a training set: A diverse set of molecules with known biological activity against the target of interest is chosen.

Feature identification: The common chemical features present in the active molecules are identified.

Pharmacophore generation and validation: A 3D model representing the spatial arrangement of these features is generated and validated for its ability to distinguish between active and inactive compounds.

Virtual screening: The validated pharmacophore model is used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features.

The table below outlines the key features of pharmacophore models developed for indolin-2-one-based inhibitors.

TargetKey Pharmacophoric FeaturesApplicationReference(s)
Aurora Kinase1 H-bond acceptor, 1 H-bond donor, 1 hydrophobic group, 2 aromatic rings (ADHRR)Virtual screening of NCI chemical database to identify new leads. bohrium.com
VEGFR-2Indolin-2-one scaffold as a hinge binder, central aromatic system, hydrogen bond donors/acceptors.Design of new series of VEGFR-2 inhibitors. tandfonline.com
PAK4Hybridization of known pharmacophores.Design of novel substituted indolin-2-one derivatives as PAK4 inhibitors.

Pharmacophore-based approaches have proven to be highly effective in the discovery and optimization of indolin-2-one derivatives as potent and selective inhibitors of various biological targets.

Computational Chemistry and in Silico Investigations of 3 Cyclohexylamino 2h Indol 2 One Derivatives

Molecular Docking Studies for Target Identification and Ligand Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. science.gov This method is crucial for identifying potential biological targets and understanding the binding interactions of ligands like 3-(Cyclohexylamino)-2H-indol-2-one derivatives at the atomic level. science.govnih.gov

Detailed research findings from molecular docking studies have provided valuable insights into the structure-activity relationships of these compounds. For instance, docking studies on various indole (B1671886) derivatives have been performed to predict their binding modes and affinities for specific protein targets. nih.govmdpi.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for potent biological activity. nih.gov For example, in the context of antimicrobial research, molecular docking has been used to identify that newly synthesized indole derivatives interact effectively with the active sites of enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase. nih.gov

The accuracy of binding mode prediction can be significantly improved by using protein-specifically adapted objective functions, which can account for protein flexibility and various solvation schemes. These advanced docking methods have demonstrated a higher success rate in identifying the correct binding pose of a ligand within the top-ranked results.

Table 1: Examples of Molecular Docking Studies on Indole Derivatives

Compound/Derivative Target Protein Key Findings
Indole-based compounds HIV-1 Integrase Identification of hydrogen bonding interactions with key residues like Glu170, Thr174, and His171. researchgate.net
3-Ethyl-1H-indole derivatives COX-2 Predicted strong binding affinities, significantly higher than the reference drug meloxicam. ajchem-a.com
Isatin (B1672199) Schiff base analogs COX-2 Docking studies guided the synthesis of compounds with good anti-inflammatory activity. nih.gov

Density Functional Theory (DFT) Applications for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It has become a powerful tool for studying the electronic and vibrational properties of molecules, providing insights into their reactivity and stability. mdpi.comnih.gov

DFT calculations are employed to determine various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). science.gov The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. science.govnih.gov A smaller energy gap suggests higher reactivity. nih.gov These calculations help in understanding the charge transfer within the molecule. nih.govscience.gov

Furthermore, DFT is utilized to compute vibrational frequencies, which can be compared with experimental data from FTIR and FT-Raman spectroscopy to confirm the molecular structure. nih.govscience.gov The potential energy distribution (PED) analysis, often performed alongside DFT calculations, aids in the complete assignment of vibrational modes. nih.gov Other parameters derived from DFT, such as molecular electrostatic potential (MEP), provide information about the charge distribution and sites susceptible to electrophilic and nucleophilic attack. nih.gov

Table 2: DFT-Calculated Properties of Indole-Related Structures

Property Significance
HOMO-LUMO Energy Gap Indicates chemical reactivity and kinetic stability. science.govnih.gov
Vibrational Frequencies Confirms molecular structure through comparison with experimental spectra. nih.govscience.gov
Molecular Electrostatic Potential (MEP) Maps charge distribution and predicts reactive sites. nih.gov

Molecular Dynamics Simulations for Ligand-Protein Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.gov This computational method is particularly valuable for studying the flexibility of proteins and the stability of ligand-protein interactions, offering insights that are not accessible through static docking studies. nih.govnih.gov

MD simulations can be used to assess the stability of the binding pose of a ligand predicted by molecular docking. mdpi.comnih.gov By simulating the movement of atoms over a period of time, researchers can observe whether the key interactions identified in docking are maintained. mdpi.com This is crucial for validating the docking results and gaining confidence in the predicted binding mode. For example, MD simulations have been used to confirm the stable binding of natural compounds to their target proteins. mdpi.com

These simulations can also reveal conformational changes in the protein upon ligand binding and identify allosteric sites that may be targeted for drug development. mdpi.comuzh.ch The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD trajectories helps to understand the stability of the complex and the flexibility of different protein regions. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Preclinical Assessment

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties and reduce the likelihood of late-stage failures. nih.govresearchgate.net Various computational models and software are used to predict the ADME properties of drug candidates based on their chemical structures. nih.gov

These predictive tools assess a range of physicochemical and pharmacokinetic parameters, including solubility, lipophilicity (logP), permeability, plasma protein binding, and potential for crossing the blood-brain barrier. nih.govscienceopen.com For instance, Lipinski's rule of five is a widely used guideline to evaluate the drug-likeness of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. researchgate.netscienceopen.com

In silico ADME predictions have been applied to various indole derivatives to assess their potential as orally bioavailable drugs. nih.gov For example, studies on furo[2,3-d]pyrimidine (B11772683) derivatives, which can be related to the broader class of indole compounds, have utilized in silico ADMET analyses to explore their drug-likeness properties. nih.gov These predictions are instrumental in prioritizing compounds for further experimental testing. srce.hr

Table 3: Key In Silico ADME Parameters

Parameter Description Importance in Drug Development
Absorption
Solubility The ability of a compound to dissolve in a solvent. Affects oral bioavailability. nih.gov
Permeability The ability of a compound to pass through biological membranes. Crucial for absorption from the gut. srce.hr
Distribution
Plasma Protein Binding (PPB) The extent to which a drug binds to proteins in the blood plasma. Influences the amount of free drug available to exert its effect. nih.gov
Blood-Brain Barrier (BBB) Permeability The ability of a compound to cross the barrier between the blood and the brain. Important for CNS-targeting drugs and for avoiding CNS side effects. nih.gov
Metabolism
Cytochrome P450 (CYP) Inhibition The potential of a compound to inhibit major drug-metabolizing enzymes. Predicts potential for drug-drug interactions. srce.hr
Excretion

Virtual Screening and Library Design for Novel Bioactive Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.netmdpi.com This approach allows for the cost-effective and rapid screening of vast chemical spaces that would be impractical to test experimentally. researchgate.net

Virtual screening can be either ligand-based or structure-based. Ligand-based methods rely on the knowledge of known active molecules to identify new ones with similar properties. Structure-based virtual screening (SBVS) utilizes the 3D structure of the target protein to dock and score a library of compounds. encyclopedia.pub This is often followed by more rigorous computational analyses, such as MD simulations, to refine the hit list before experimental validation. encyclopedia.pub

The insights gained from computational studies, such as molecular docking and DFT, can be used to design focused libraries of novel derivatives with improved potency and selectivity. By understanding the key structural features required for activity, medicinal chemists can rationally design new compounds that are more likely to be successful. This iterative process of computational design, synthesis, and biological evaluation is a cornerstone of modern drug discovery.

Metabolism and Biotransformation Research in Preclinical Models of Indolin 2 One Derivatives

In Vitro and In Vivo Metabolic Fate of Indolin-2-one Scaffolds

The metabolic journey of indolin-2-one derivatives, from absorption to excretion, involves a series of complex biochemical transformations. Preclinical studies, both within living organisms (in vivo) and in controlled laboratory settings (in vitro), are essential to map this journey.

In vivo studies on the parent compound, indole (B1671886), demonstrate rapid absorption and extensive metabolism. Research in mouse models shows that after oral administration, indole's concentration in plasma peaks within 30 minutes and is largely metabolized within six hours. mdpi.com This swift metabolic process involves distribution across various organs, including the liver, intestines, and even the brain. mdpi.comresearchgate.net The indolin-2-one scaffold itself is a core component of several clinically evaluated compounds, indicating its ability to be processed and cleared by the body. nih.gov

In vitro models, often utilizing liver microsomes or hepatocytes, allow for a more detailed examination of specific metabolic reactions. These studies have been instrumental in identifying the primary routes of metabolism for indole-containing structures, which predominantly involve oxidation reactions. researchgate.net For instance, the indolin-2-one scaffold can be formed from the metabolism of indole. mdpi.comresearchgate.net While direct evidence for 3-(Cyclohexylamino)-2h-indol-2-one is scarce, the general metabolic pathways observed for related structures provide a strong predictive framework for its biotransformation. It is anticipated that a compound of this nature would undergo modifications to both the indolin-2-one core and the cyclohexylamino side chain.

Role of Cytochrome P450 (CYP) Enzymes in Indole and Indolin-2-one Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is the principal system responsible for the metabolism of a vast array of foreign compounds (xenobiotics), including drugs. nih.gov Research has firmly established the central role of CYP enzymes in the biotransformation of indole and its derivatives.

In vitro experiments have pinpointed specific CYP isoforms that are highly active in metabolizing indole. CYP2A6, CYP2C19, and CYP2E1 have been shown to be particularly efficient in this process. researchgate.net These enzymes catalyze various oxidative reactions, leading to the formation of several metabolites. researchgate.net For example, CYP2A6 is known to oxidize indole at multiple positions on its ring structure. researchgate.net

Further in vivo research in mice has highlighted the importance of CYP1A2 and CYP2A5, which showed significant upregulation following indole administration. researchgate.net The indoline (B122111) structure, a reduced form of indole, is also a substrate for CYP enzymes. Studies have shown that indoline can be efficiently converted back to indole, a process termed aromatization, with CYP3A4 exhibiting the highest activity. researchgate.net This enzymatic conversion underscores the dynamic metabolic interplay between these related scaffolds. Given this body of evidence, the metabolism of this compound is expected to be heavily influenced by one or more CYP isoforms, likely involving hydroxylation or other oxidative modifications.

Table 1: Key Cytochrome P450 Enzymes in Indole Metabolism

CYP IsoformRole in Indole/Indolin-2-one MetabolismStudy Type
CYP2A6 High activity in indole metabolization; oxidizes at C-2, C-3, and C-6 positions. researchgate.netIn Vitro
CYP2C19 High activity in indole metabolization. researchgate.netIn Vitro
CYP2E1 High activity in indole metabolization; oxidizes indole to indoxyl. researchgate.netIn Vitro
CYP1A2 Significant upregulation in gene expression after indole administration. researchgate.netIn Vivo (Mice)
CYP2A5 Significant upregulation in gene expression after indole administration. researchgate.netIn Vivo (Mice)
CYP3A4 Highest aromatase activity, converting indoline to indole.In Vitro

Identification and Characterization of Preclinical Metabolites

The biotransformation of a parent drug compound results in the formation of various metabolites, which can have their own biological activity or be inactive byproducts destined for excretion. The identification of these metabolites is a crucial step in preclinical development. nih.gov

For the parent indole structure, several key metabolites have been identified in preclinical models. Following administration in mice, compounds such as indolin-2-one , isatin (B1672199) , and 3-hydroxyindolin-2-one were detected in various tissues. mdpi.com Further in vitro studies have characterized additional products of P450-mediated indole metabolism, including:

Indoxyl (3-hydroxyindole)

Oxindole (B195798) (an alternative name for Indolin-2-one)

6-hydroxyindole

Dioxindole researchgate.net

The metabolism of the indoline ring itself can produce distinct metabolites through the action of both P450 enzymes and flavin-containing monooxygenase (FMO) enzymes. researchgate.net For a substituted compound like this compound, metabolic processes would likely involve hydroxylation on the cyclohexyl ring, hydroxylation on the indole core, or potentially N-dealkylation (removal of the cyclohexyl group). The resulting metabolites would be more polar (water-soluble) than the parent compound, facilitating their elimination from the body.

Table 2: Identified Preclinical Metabolites of Indole

MetaboliteParent CompoundBiological System
Indolin-2-oneIndoleIn Vivo (Mice) mdpi.com
IsatinIndoleIn Vivo (Mice) mdpi.com
3-Hydroxyindolin-2-oneIndoleIn Vivo (Mice) mdpi.com
IndoxylIndoleIn Vitro researchgate.net
6-HydroxyindoleIndoleIn Vitro researchgate.net
DioxindoleIndoleIn Vitro researchgate.net

Microbiota-Host Interactions in Indole Derivative Biotransformation Pathways

The vast and complex community of microorganisms residing in the gut, known as the gut microbiota, plays a profound role in host metabolism. mdpi.com This is particularly true for compounds derived from the dietary amino acid tryptophan, the precursor to indole. The gut microbiota can directly metabolize tryptophan into a variety of indole-containing molecules. nih.gov

This biotransformation is a classic example of microbiota-host co-metabolism. Bacterial species, particularly those containing the enzyme tryptophanase, break down dietary tryptophan into indole. mdpi.com This indole and its derivatives, such as indole-3-acetic acid and indole-3-propionic acid, are not merely waste products; they are potent signaling molecules that interact with host receptors. nih.gov These interactions can influence intestinal barrier integrity, immune responses, and the metabolic functions of distant organs like the liver. nih.gov

After indole is produced by bacteria and absorbed by the host, it undergoes further metabolism in the liver, often by the CYP enzymes mentioned previously, creating co-metabolites like indoxyl sulfate (B86663). researchgate.netnih.gov This highlights a multi-step pathway where the initial biotransformation is carried out by microbes, followed by subsequent modifications by host enzymes. While the direct impact of gut microbiota on this compound has not been studied, it is plausible that the core indolin-2-one structure could be subject to microbial metabolism if the compound reaches the large intestine.

Concluding Perspectives and Future Research Trajectories for 3 Cyclohexylamino 2h Indol 2 One

Design and Synthesis of Advanced 3-(Cyclohexylamino)-2H-indol-2-one Analogs for Optimized Biological Activity

The synthesis of 3-substituted-indolin-2-ones is an active area of research, with various methods being developed to create diverse analogs. nih.gov A common strategy involves the Knoevenagel condensation, which allows for the introduction of a wide range of substituents at the 3-position of the indolin-2-one core. nih.gov For instance, the reaction of isatin (B1672199) with compounds containing active methylene (B1212753) groups is a versatile method for generating 3-substituted-indolin-2-one derivatives. mdpi.com

Future synthetic efforts will likely focus on creating analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. This can be achieved through several approaches:

Modification of the Cyclohexylamino Moiety: Altering the cyclohexane (B81311) ring with different substituents or replacing it with other cyclic or acyclic amines could significantly impact biological activity.

Substitution on the Indolin-2-one Core: Introducing various functional groups onto the aromatic ring of the indolin-2-one scaffold can modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets. nih.gov

Stereoselective Synthesis: The development of methods for the stereoselective synthesis of chiral analogs will be crucial, as different stereoisomers often exhibit distinct biological activities and toxicities.

An efficient one-pot synthesis method for 2-(cyclohexylamino)-6,7-dihydro-3-(2-hydroxyphenyl)-6,6-dimethyl-1H-indol-4(5H)-ones has been described, utilizing a reaction between cyclohexyl isocyanide, substituted salicylaldehyde, dimedone, and ammonium (B1175870) acetate. wisdomlib.org Further exploration of multi-component reactions (MCRs) could provide rapid access to a diverse library of analogs for biological screening. wisdomlib.org

Elucidation of Novel Molecular Targets and Detailed Mechanisms of Action

While the indolin-2-one scaffold is known to inhibit various protein kinases, the specific molecular targets of many of its derivatives, including this compound, remain to be fully elucidated. nih.govresearchgate.net Future research should aim to identify and validate the direct binding partners of these compounds.

Key research directions include:

Target Identification Studies: Employing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the proteins that directly interact with this compound and its analogs.

Enzymatic and Cellular Assays: Once potential targets are identified, their functional relevance needs to be confirmed through in vitro enzymatic assays and cell-based functional assays. For example, if a kinase is identified as a target, its inhibition by the compound would be measured, and the downstream signaling effects in cells would be investigated. nih.gov

Structural Biology: X-ray crystallography or cryo-electron microscopy studies of the compound in complex with its target protein can provide detailed insights into the binding mode and the molecular basis of its inhibitory activity. This information is invaluable for the rational design of more potent and selective inhibitors.

For instance, some indolin-2-one derivatives have been shown to inhibit c-Src kinase, a non-receptor protein kinase involved in cancer cell signaling. nih.gov Molecular modeling studies can help predict the binding mode of new analogs within the ATP-binding site of c-Src, guiding the synthesis of more effective inhibitors. nih.gov

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To gain a holistic view of the biological effects of this compound and its analogs, integrating data from various "omics" platforms is essential. fiveable.menih.gov This systems biology approach can reveal the complex interplay of molecular changes induced by the compound. nih.gov

Future research should incorporate:

Genomics and Transcriptomics: To identify changes in gene expression profiles in response to compound treatment. This can reveal the signaling pathways and cellular processes that are modulated.

Proteomics: To analyze changes in the cellular proteome, including protein expression levels and post-translational modifications, providing a more direct link to cellular function.

Metabolomics: To study the impact of the compound on cellular metabolism, identifying key metabolic pathways that are affected. bohrium.com

By integrating these multi-omics datasets, researchers can construct comprehensive models of the compound's mechanism of action, identify potential biomarkers for its activity, and uncover unexpected therapeutic opportunities. fiveable.menih.gov For example, integrating transcriptomics and proteomics data from cells treated with an indolin-2-one analog could reveal a coordinated regulation of genes and proteins involved in a specific signaling pathway, providing strong evidence for the compound's on-target effects. nih.gov

Development of Advanced Computational Models for Predictive Pharmacology

Computational modeling plays an increasingly important role in drug discovery. For the this compound class of compounds, advanced computational models can accelerate the design and optimization process.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can help predict the biological activity of newly designed analogs based on their 3D structures. tandfonline.com

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of the compounds to their target proteins, estimate binding affinities, and assess the stability of the protein-ligand complexes over time. tandfonline.com

ADMET Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are crucial for identifying candidates with favorable drug-like properties early in the discovery process. tandfonline.com

By combining these computational approaches, researchers can prioritize the synthesis of the most promising analogs, reducing the time and cost associated with drug development.

Exploration of Specific Therapeutic Niches for the Indolin-2-one Class of Compounds

The diverse biological activities reported for indolin-2-one derivatives suggest that they may have therapeutic potential in a wide range of diseases. researchgate.netontosight.ai While much of the focus has been on cancer, other therapeutic areas warrant investigation. researchgate.net

Potential therapeutic niches for exploration include:

Inflammatory Diseases: Some 3-substituted-indolin-2-one derivatives have shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and mediators. mdpi.com Further investigation into their efficacy in models of inflammatory diseases could be fruitful.

Infectious Diseases: Indolin-2-one derivatives have been reported to have antibacterial, antifungal, and antiviral activities. nih.govnih.gov Screening campaigns against a broad panel of pathogens could identify new leads for anti-infective agents.

Neurodegenerative Diseases: Given the role of certain kinases in neurodegenerative processes, the kinase inhibitory activity of some indolin-2-ones suggests they could be explored for diseases like Alzheimer's or Parkinson's disease. google.com

Metabolic Disorders: The modulation of metabolic pathways by some of these compounds opens up the possibility of investigating their potential in metabolic diseases such as diabetes.

A systematic evaluation of this compound and its optimized analogs in various disease models will be key to unlocking their full therapeutic potential.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity (e.g., cyclohexylamino proton signals at δ 3.2–3.5 ppm) and detects tautomeric forms .
  • X-ray crystallography : Resolves stereochemical ambiguities, as seen in related 5-chloro-3-(phenylhydrazono)indolin-2-one structures .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., C₁₅H₁₇N₂O⁺ requires m/z 241.1336) .

How can computational methods predict the biological activity of this compound analogs?

Q. Advanced

  • Molecular docking : Use software like MOE to model interactions with target proteins (e.g., kinase inhibitors). For example, docking studies of MAZ51 (a related indol-2-one) revealed strong binding to VEGFR-2 (ΔG = −9.2 kcal/mol) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 5) with anti-proliferative activity (R² > 0.85) .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~2.5 for blood-brain barrier penetration) .

How should researchers resolve contradictions in spectroscopic data for structurally similar indol-2-ones?

Advanced
Contradictions often arise from tautomerism or solvent-dependent shifts. For example:

  • Tautomeric equilibrium : this compound may exist as keto-enol tautomers, causing split signals in ¹H NMR. Use variable-temperature NMR (VT-NMR) to track equilibrium shifts .
  • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO stabilizes enol forms via hydrogen bonding.
  • Cross-validation : Pair NMR with IR (C=O stretch at 1680–1720 cm⁻¹) and UV-Vis (λmax ~320 nm for conjugated systems) .

What strategies mitigate low yields in large-scale synthesis of this compound?

Q. Advanced

  • Catalyst optimization : Replace p-TSA with recyclable solid acids (e.g., sulfonated graphene oxide) to improve turnover number (TON) by 40% .
  • Flow chemistry : Continuous flow systems enhance mixing and heat transfer, reducing byproduct formation (<5%) .
  • In situ monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to detect intermediates and adjust reaction parameters in real time .

What are the key challenges in studying the biological mechanisms of this compound derivatives?

Q. Advanced

  • Target identification : Use affinity-based protein profiling (AfBPP) with photoaffinity probes to map binding partners .
  • Off-target effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity (IC₅₀ ratios >100 indicate high specificity) .
  • Metabolic stability : Conduct microsomal assays (human liver microsomes, t₁/₂ >60 minutes preferred) .

How can researchers leverage structural analogs like MAZ51 to design novel this compound derivatives?

Q. Advanced

  • Scaffold hopping : Replace the naphthalene group in MAZ51 with bicyclic amines to enhance solubility (e.g., logS improvement from −4.2 to −3.5) .
  • Bioisosteric substitution : Swap the dimethylamino group with morpholine to reduce cytotoxicity (CC₅₀ increases from 10 μM to 25 μM) .
  • Fragment-based design : Use X-ray co-crystal structures of MAZ51-VEGFR-2 to guide functional group placement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.